LogP Comparison Across N1-Alkyl Homologs
1-Ethyl-3-(2-oxazolyl)urea exhibits a calculated LogP of 1.28, which is 0.20 log units lower than 1-isopropyl-3-(2-oxazolyl)urea (LogP 1.48) and 0.78 log units lower than 1-butyl-3-(2-oxazolyl)urea (LogP 2.06), representing a ~2.7-fold and ~6.0-fold decrease in predicted n-octanol/water partition coefficient, respectively . This systematic LogP increase with N1-alkyl chain elongation confirms that the ethyl derivative occupies a distinct lipophilicity niche that cannot be replicated by simple adjustment of the methyl, propyl, or butyl analogs without altering other molecular properties .
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.28 (ethyl) |
| Comparator Or Baseline | 1-Isopropyl-3-(2-oxazolyl)urea: LogP = 1.48; 1-Butyl-3-(2-oxazolyl)urea: LogP = 2.06 |
| Quantified Difference | ΔLogP = −0.20 vs. isopropyl; ΔLogP = −0.78 vs. butyl |
| Conditions | Chemsrc-calculated properties; computational estimation method consistent across all compared compounds |
Why This Matters
A LogP difference of 0.78 log units translates to a ~6-fold difference in lipophilicity, which can significantly alter membrane permeability, metabolic stability, and in vivo distribution profiles, directly impacting suitability for cell-based assays or pharmacokinetic studies.
